molecular formula C10H11N3O B7558770 5-Cyano-N,N,6-trimethylpicolinamide

5-Cyano-N,N,6-trimethylpicolinamide

Cat. No.: B7558770
M. Wt: 189.21 g/mol
InChI Key: HPFQUKMBSSMKQO-UHFFFAOYSA-N
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Description

5-Cyano-N,N,6-trimethylpicolinamide is an organic compound with the molecular formula C10H11N3O It is a derivative of picolinamide, featuring a cyano group at the 5-position and three methyl groups at the N,N, and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-N,N,6-trimethylpicolinamide typically involves the cyanation of a suitable precursor. One common method is the transition metal-catalyzed cyanation of an aryl halide precursor using cyanide sources such as copper(I) cyanide, potassium cyanide, or sodium cyanide . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the cyanide source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer cyanide sources, such as trimethylsilyl cyanide, can also be employed to minimize the risks associated with handling toxic cyanides .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-N,N,6-trimethylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted picolinamides with various functional groups.

Scientific Research Applications

5-Cyano-N,N,6-trimethylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-N,N,6-trimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-N,N,6-trimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-cyano-N,N,6-trimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFQUKMBSSMKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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